molecular formula C7H14ClNO B1449852 3-Chloro-N-ethyl-2,2-dimethylpropanamide CAS No. 1060817-21-1

3-Chloro-N-ethyl-2,2-dimethylpropanamide

Cat. No. B1449852
M. Wt: 163.64 g/mol
InChI Key: HADFGWNWLZMHCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-N-ethyl-2,2-dimethylpropanamide can be represented by the InChI code: 1S/C7H14ClNO/c1-4-9-6(10)7(2,3)5-8/h4-5H2,1-3H3,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Chloro-N-ethyl-2,2-dimethylpropanamide has a molecular weight of 163.65 . It is a liquid at room temperature .

Scientific Research Applications

  • Chemical Structure and Properties

    • The compound, closely related to 3-chloro-2,2-dimethylpropanamide, exhibits a distinct arrangement of substituents around the benzene ring, contributing to its chemical properties. This structure facilitates the formation of a three-dimensional hydrogen-bonded network, which is significant in the field of crystallography and material science (Yalcin et al., 2012).
  • Spectrophotometric Analysis

    • In analytical chemistry, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a derivative of 3-Chloro-N-ethyl-2,2-dimethylpropanamide, can form a stable complex with iron (III) in specific conditions, allowing for its spectrophotometric determination. This method offers a simple and reliable way to quantify this compound in aqueous solutions (L. Shu, 2011).
  • Synthesis of Isoxazolidinones

    • The compound is used as a precursor in the synthesis of 4,4-dimethyl-3-isoxazolidinone, demonstrating its utility in organic synthesis and pharmaceutical research. The synthesis process involves a reaction with sodium hydroxide, yielding high overall yields and demonstrating the compound's versatility in chemical reactions (Yang Gui-qiu & Yu Chun-rui, 2004).
  • X-ray Crystallography

    • In a study focusing on its derivative, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, X-ray crystallography was utilized to determine its structure. This highlights the compound's importance in structural biology and materials science (Huang Ming-zhi et al., 2005).
  • In Coordination Chemistry

    • A bulky secondary amide derivative of 3-chloro-2,2-dimethylpropanamide was used in the preparation of zinc(II) complexes. This study underscores the role of such compounds in coordination chemistry, particularly in forming complexes with metals (Leila Mokhtabad Amrei & R. Boere, 2018).
  • Medical Chemistry

    • Though not directly related to 3-Chloro-N-ethyl-2,2-dimethylpropanamide, its structural analogs have been explored in medicinal chemistry. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a related compound, was identified as a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of such compounds in drug discovery (Croston et al., 2002).

properties

IUPAC Name

3-chloro-N-ethyl-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-9-6(10)7(2,3)5-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFGWNWLZMHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651000
Record name 3-Chloro-N-ethyl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-ethyl-2,2-dimethylpropanamide

CAS RN

1060817-21-1
Record name 3-Chloro-N-ethyl-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-ethyl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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